![molecular formula C22H23FN2O3 B2612529 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone CAS No. 1091383-25-3](/img/structure/B2612529.png)
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
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Overview
Description
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a useful research compound. Its molecular formula is C22H23FN2O3 and its molecular weight is 382.435. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
- Safety Profile::
Crystal Structure Analysis
The crystal structure of 1,4-bis(benzo[d][1,3]dioxol-5-ylmethyl)dihydro-1H-imidazo[4,5-c]quinolin-2(3H)-one has been determined. The compound yielded yellow block crystals suitable for X-ray analysis .
Heavy Metal Ion Detection
BPPU derivatives have been used for detecting the carcinogenic heavy metal ion lead (Pb^2+) via an electrochemical approach. A sensitive and selective Pb^2+ sensor was developed using a thin layer of BPPU on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion .
Antitumor Evaluation
Novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, including compound C27, were synthesized and evaluated for antitumor activity against HeLa, A549, and MCF-7 cell lines. Compound C27 shows promise as a potential antitumor agent .
Conclusion
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone: (BPPU) displays a broad spectrum of anticonvulsant activity and satisfactory antidepressant effects. Further development of BPPU as a therapeutic agent for epileptic disorders is warranted . If you need more details or have additional questions, feel free to ask! 😊
Mechanism of Action
Target of Action
Similar compounds have been shown to influence gaba-ergic neurotransmission in the brain .
Mode of Action
It is suggested that it might influence gaba-ergic neurotransmission in the brain .
Biochemical Pathways
It is suggested that it might influence gaba-ergic neurotransmission in the brain , which plays a crucial role in inhibitory signaling in the central nervous system.
Pharmacokinetics
It is suggested that the compound has high gi absorption and is a substrate for p-gp . It is also suggested to be an inhibitor of CYP1A2, CYP2D6, and CYP3A4 .
Result of Action
It is suggested that the compound exhibits excellent protection against seizures induced by maximal electroshock test (mes) and subcutaneous pentylenetetrazole (scptz) in mice as well as rats .
properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c23-18-4-2-17(3-5-18)22(7-8-22)21(26)25-11-9-24(10-12-25)14-16-1-6-19-20(13-16)28-15-27-19/h1-6,13H,7-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRDPJJBVYYSOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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